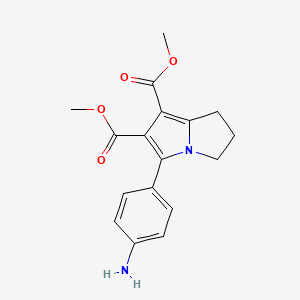

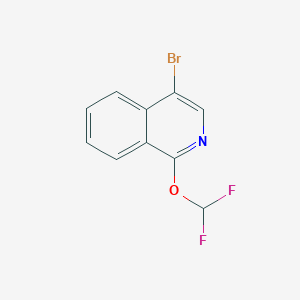

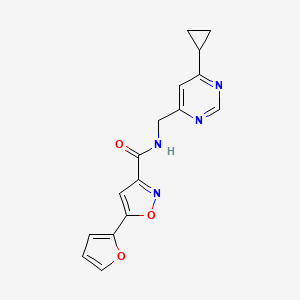

6,7-dimethyl 5-(4-aminophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with various reagents, its stability under different conditions, and the mechanisms of its reactions .Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility in various solvents, and its spectral properties .Applications De Recherche Scientifique

Role in Plant Defense and Abiotic Stress Response

Pyrrolizine derivatives, similar to 6,7-dimethyl 5-(4-aminophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate, may play a role in plant defense mechanisms against pathogens and abiotic stress. Studies have shown that pyrroline-5-carboxylate (P5C), a related compound, is involved in plant defense against bacterial pathogens through a salicylic acid-dependent pathway, reactive oxygen species (ROS), and hypersensitive response-associated cell death (Qamar, Mysore, & Senthil-Kumar, 2015). This suggests that compounds within the pyrrolizine family could be investigated for their potential roles in enhancing plant resilience to environmental stressors.

Neurological Disorders and Psychopharmacology

Derivatives of pyrrolizine have been investigated for their neuroprotective properties and potential applications in psychopharmacology. For instance, phosphorylacetohydrazides, which share structural similarities with pyrrolizine compounds, have shown promise in improving memory and learning, exhibiting antidepressant properties, and offering neuroprotective effects in models of Alzheimer's disease (Semina et al., 2016). This highlights the possibility of exploring 6,7-dimethyl 5-(4-aminophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate and its derivatives for similar neurological applications.

Optoelectronic Materials

Compounds containing pyrrolizine units have been utilized in the development of optoelectronic materials due to their unique electronic and structural properties. Research on quinazolines and pyrimidines, which share structural motifs with pyrrolizines, has demonstrated their utility in creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018). This suggests that 6,7-dimethyl 5-(4-aminophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate could be explored for its potential applications in the field of optoelectronics and material science.

Mécanisme D'action

Target of Action

It is suggested that similar compounds have been used in the synthesis of antidepressant molecules . Antidepressants often target neurotransmitter systems, including the serotonergic, noradrenergic, and dopaminergic systems .

Mode of Action

It is known that antidepressants work by modulating the activity of certain neurotransmitters in the brain . They can inhibit the reuptake of neurotransmitters, enhance neurotransmitter release, or act on receptor sites to increase or decrease the effects of specific neurotransmitters .

Biochemical Pathways

Antidepressants generally influence the monoaminergic pathways, including the serotonergic, noradrenergic, and dopaminergic pathways . These pathways play crucial roles in mood regulation and cognitive functions .

Result of Action

Antidepressants, in general, can alleviate symptoms and enhance the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using these medications .

Safety and Hazards

Propriétés

IUPAC Name |

dimethyl 3-(4-aminophenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-22-16(20)13-12-4-3-9-19(12)15(14(13)17(21)23-2)10-5-7-11(18)8-6-10/h5-8H,3-4,9,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRDBHXUEGMNBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCCN2C(=C1C(=O)OC)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dimethyl 5-(4-aminophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/no-structure.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorobenzyl)acetamide](/img/structure/B2829814.png)

![1-Benzyl-4-[4-(2-methoxyphenoxy)benzenesulfonyl]piperazine](/img/structure/B2829815.png)

![Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoethyl)amino]phenoxy}ethoxy)anilino]acetate](/img/structure/B2829816.png)

![N-(2-chloro-4-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2829819.png)

![N-(4-methoxybenzyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2829821.png)